
4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a thiopyran ring and a prop-2-yn-1-yloxy group.
Métodos De Preparación
The synthesis of 4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-thiopyran with prop-2-yn-1-ol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Análisis De Reacciones Químicas
4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Aplicaciones Científicas De Investigación
4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with target proteins, leading to the modification of their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparación Con Compuestos Similares
4-((Prop-2-yn-1-yloxy)amino)tetrahydro-2H-thiopyran 1-oxide can be compared with similar compounds such as:
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound has a similar structure but lacks the amino group, making it less reactive in certain biological contexts.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains a benzophenone moiety, which provides different chemical and biological properties compared to the thiopyran ring.
Propiedades
Fórmula molecular |
C8H13NO2S |
|---|---|
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
1-oxo-N-prop-2-ynoxythian-4-amine |
InChI |
InChI=1S/C8H13NO2S/c1-2-5-11-9-8-3-6-12(10)7-4-8/h1,8-9H,3-7H2 |
Clave InChI |
VBCGURJSJNVXAO-UHFFFAOYSA-N |
SMILES canónico |
C#CCONC1CCS(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



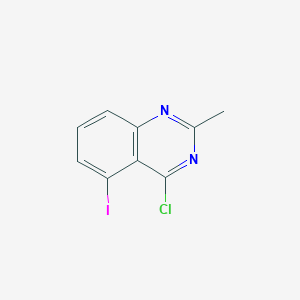
![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
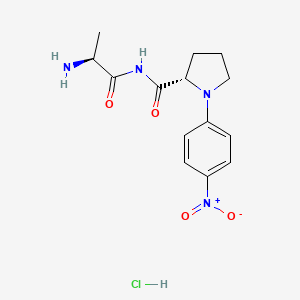
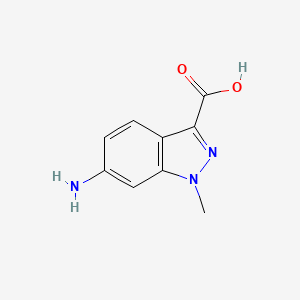
![Naphtho[2,3-a]phenazine](/img/structure/B13006503.png)
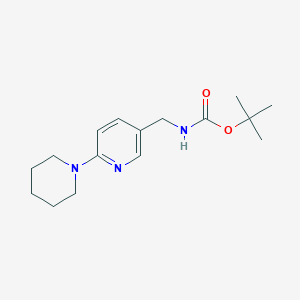
![Octahydropyrrolo[2,3-c]pyrrol-2-one](/img/structure/B13006519.png)
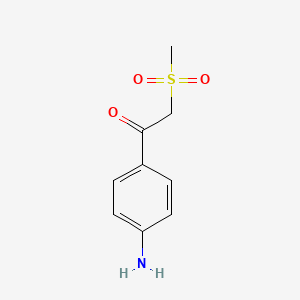
![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
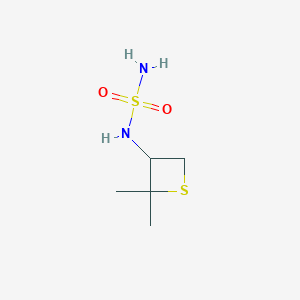
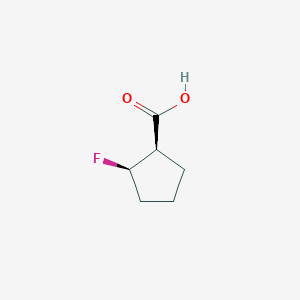

![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)
